Umeclidinium Bromide-d5

Catalog No.
S15750757
CAS No.
M.F
C29H34BrNO2
M. Wt
513.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umeclidinium Bromide-d5

Product Name

Umeclidinium Bromide-d5

IUPAC Name

[1-[2-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]ethyl]-1-azoniabicyclo[2.2.2]octan-4-yl]-diphenylmethanol;bromide

Molecular Formula

C29H34BrNO2

Molecular Weight

513.5 g/mol

InChI

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D;

InChI Key

PEJHHXHHNGORMP-XBIAMBGESA-M

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])COCC[N+]23CCC(CC2)(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)[2H])[2H].[Br-]

Umeclidinium Bromide-d5 is a stable isotope-labeled derivative of Umeclidinium Bromide, a compound recognized for its role as a muscarinic acetylcholine receptor antagonist. This compound is particularly noted for its high affinity for the cloned human muscarinic receptors M1 through M5, with inhibition constants (Ki) ranging from 0.05 to 0.16 nM, indicating its potential efficacy in modulating cholinergic signaling pathways . The molecular formula of Umeclidinium Bromide-d5 is C₂₉H₂₉NO₂D₅·Br, with a molecular weight of approximately 433.63 g/mol .

Umeclidinium Bromide-d5 primarily participates in nucleophilic substitution reactions due to the presence of the bromide ion. This characteristic allows it to engage in various chemical transformations, making it useful in synthetic organic chemistry. The stable isotope labeling with deuterium (D) enhances its utility in tracking and mechanistic studies without altering the compound's biological activity significantly.

The biological activity of Umeclidinium Bromide-d5 is closely related to its interaction with muscarinic acetylcholine receptors. As an antagonist, it inhibits the action of acetylcholine at these receptors, which can lead to various physiological effects such as bronchodilation and reduced secretions in the respiratory tract. This property makes it relevant in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma . The unique isotopic labeling also aids in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution in biological systems.

The synthesis of Umeclidinium Bromide-d5 typically involves the modification of existing synthetic routes for Umeclidinium Bromide, incorporating deuterated reagents to introduce deuterium atoms into specific positions of the molecule. One common approach includes:

  • Starting Materials: Utilizing commercially available precursors that contain deuterium.
  • Reactions: Employing standard organic reactions such as nucleophilic substitutions or coupling reactions under controlled conditions.
  • Purification: Isolating the desired product through techniques like chromatography or crystallization to ensure high purity and isotopic integrity.

The detailed synthetic pathway may vary depending on the specific deuterated reagents used, but generally follows established synthetic methodologies for quinuclidine derivatives .

Umeclidinium Bromide-d5 has several applications, particularly in research settings:

  • Pharmacological Studies: Its use as a stable isotope-labeled compound allows researchers to conduct detailed pharmacokinetic and pharmacodynamic studies.
  • Mechanistic Investigations: It serves as a valuable tool for studying the interactions between drugs and their biological targets, particularly in understanding receptor dynamics.
  • Drug Development: The compound can be utilized in preclinical trials to assess therapeutic efficacy and safety profiles before advancing to clinical stages.

Interaction studies involving Umeclidinium Bromide-d5 focus on its binding affinity and selectivity towards various muscarinic receptors. These studies often utilize radiolabeled or fluorescently tagged versions of the compound to visualize binding interactions in cellular assays. Additionally, investigations into potential drug-drug interactions are crucial, especially concerning other medications that may influence cholinergic signaling pathways.

Several compounds share structural or functional similarities with Umeclidinium Bromide-d5, including:

Comparison Table

Compound NameStructure TypePrimary UseKey Differences
Umeclidinium Bromide-d5Muscarinic antagonistCOPD treatmentStable isotope-labeled
Tiotropium BromideMuscarinic antagonistCOPD treatmentLonger duration of action
Aclidinium BromideMuscarinic antagonistCOPD treatmentDifferent receptor selectivity
Ipratropium BromideMuscarinic antagonistAsthma/COPD treatmentDifferent chemical structure

Umeclidinium Bromide-d5 stands out due to its stable isotope labeling, which provides unique advantages in research applications while retaining similar pharmacological properties to other muscarinic antagonists.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

512.20868 g/mol

Monoisotopic Mass

512.20868 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

Explore Compound Types